molecular formula C20H28N2O4 B1193939 O-Acetylcypholophine CAS No. 26482-11-1

O-Acetylcypholophine

Cat. No. B1193939
CAS RN: 26482-11-1
M. Wt: 360.4 g/mol
InChI Key: KKAYZKDSAIGIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Acetylcypholophine is a member of imidazoles.

Scientific Research Applications

Synthesis and Structural Analysis

  • O-Acetylcypholophine has been identified and synthesized from the plant Cypholophus friesianus, belonging to the Urticaceae family. Its structural analysis contributes to the understanding of imidazole alkaloids and their potential applications in various scientific fields (Hart et al., 1971).

Biochemical and Molecular Studies

  • Research on O-GlcNAc, a related biochemical modification, reveals its significant roles in cellular processes, including metabolic disease, Alzheimer’s, heart disease, and cancer. This area of study is relevant as it highlights the importance of biochemical modifications in health and disease, which could be paralleled in studies of O-Acetylcypholophine (Vaidyanathan et al., 2014).

Therapeutic Applications

  • N-Acetylcysteine, a compound with similarities to O-Acetylcypholophine in its acetylation aspect, has been studied extensively for its therapeutic effects in neurodegenerative diseases, psychiatry, and as an antioxidant. This suggests potential avenues for exploring the therapeutic applications of O-Acetylcypholophine in similar areas (Tardiolo et al., 2018).

Enzymatic and Genetic Analysis

  • The study of human N-acetylation genotype using urinary caffeine metabolites offers insights into genetic polymorphisms affecting acetylation. This research could be relevant for understanding how genetic factors influence the activity and applications of O-Acetylcypholophine (Kilbane et al., 1990).

Cellular and Molecular Impact

  • Investigations into O-GlcNAc modifications, which share the acetyl group feature with O-Acetylcypholophine, demonstrate their impact on nuclear and cytoplasmic proteins. This information is crucial in understanding the cellular and molecular impact of O-Acetylcypholophine (Wells et al., 2003).

properties

CAS RN

26482-11-1

Product Name

O-Acetylcypholophine

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butyl acetate

InChI

InChI=1S/C20H28N2O4/c1-14-17(22-20(21-14)7-5-6-12-26-15(2)23)10-8-16-9-11-18(24-3)19(13-16)25-4/h9,11,13H,5-8,10,12H2,1-4H3,(H,21,22)

InChI Key

KKAYZKDSAIGIJC-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N1)CCCCOC(=O)C)CCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=C(N=C(N1)CCCCOC(=O)C)CCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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